![molecular formula C15H22FN3O2 B5756912 N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety.
Mécanisme D'action
The exact mechanism of action of FPPP is not fully understood, but it is believed to involve the modulation of dopamine and other neurotransmitter systems. FPPP has been shown to act as a partial agonist at dopamine receptors, which may contribute to its therapeutic effects in schizophrenia. FPPP has also been shown to enhance the release of dopamine and other neurotransmitters, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects
FPPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the modulation of intracellular signaling pathways. FPPP has been shown to increase the expression of genes involved in synaptic plasticity, which may contribute to its therapeutic effects in neurological disorders. FPPP has also been shown to modulate the activity of intracellular signaling pathways, including the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has several advantages for lab experiments, including its high affinity for dopamine receptors, its ability to modulate the activity of other neurotransmitter systems, and its potential therapeutic applications in the treatment of neurological disorders. However, FPPP also has several limitations, including its potential toxicity and the need for careful control of reaction conditions and purification steps during synthesis.
Orientations Futures
There are several future directions for research on FPPP, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the elucidation of the exact mechanism of action. Future studies may also focus on the optimization of FPPP derivatives with improved pharmacological properties and reduced toxicity. Additionally, the potential use of FPPP as a tool for studying the role of dopamine and other neurotransmitter systems in neurological disorders may also be explored.
Méthodes De Synthèse
FPPP is synthesized by the reaction between 3-fluorophenylacetic acid and 1-(2-hydroxyethyl)piperazine in the presence of thionyl chloride. The resulting intermediate is then treated with propionyl chloride to yield the final product, FPPP. The synthesis of FPPP is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Applications De Recherche Scientifique
FPPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Several studies have reported that FPPP exhibits a high affinity for dopamine receptors, particularly the D2 receptor subtype, which is implicated in the pathophysiology of schizophrenia. FPPP has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine, which are involved in the regulation of mood and anxiety.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c16-13-2-1-3-14(12-13)17-15(21)4-5-18-6-8-19(9-7-18)10-11-20/h1-3,12,20H,4-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCHVKAFGXKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.